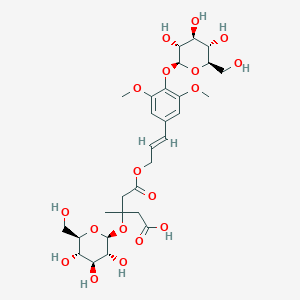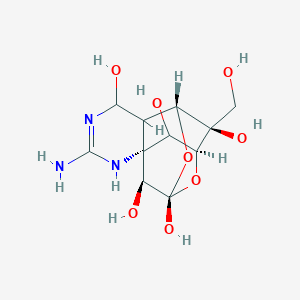
Tangshenoside I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Tangshenoside I est un composé chimique isolé des racines de Codonopsis pilosula, une plante couramment utilisée en médecine traditionnelle chinoise. Il est considéré comme une molécule de syringine liée à un glucoside de meglutol . Ce composé est connu pour ses diverses propriétés pharmacologiques et a fait l'objet de nombreuses études scientifiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La préparation du Tangshenoside I implique l'extraction des racines de Codonopsis pilosula. Le processus d'extraction comprend généralement l'utilisation de solvants tels que l'éthanol ou le méthanol pour isoler le composé. La chromatographie liquide haute performance (HPLC) est souvent utilisée pour purifier le this compound à partir de l'extrait brut .
Méthodes de production industrielle : La production industrielle du this compound suit des techniques d'extraction et de purification similaires, mais à plus grande échelle. Les racines de Codonopsis pilosula sont récoltées, séchées, puis soumises à une extraction par solvant. L'extrait est ensuite purifié par HPLC pour obtenir le this compound sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions : Le Tangshenoside I subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.
Réactifs et conditions courants :
Oxydation : Des oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés pour oxyder le this compound.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés pour réduire le composé.
Substitution : Divers nucléophiles peuvent être utilisés pour substituer des groupes fonctionnels dans le this compound dans des conditions appropriées.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut donner des alcools ou des alcanes.
4. Applications de la recherche scientifique
Le this compound a un large éventail d'applications de recherche scientifique, notamment :
5. Mécanisme d'action
Le mécanisme d'action du this compound implique son interaction avec diverses cibles et voies moléculaires. Il a été démontré qu'il inhibe l'activité de la neuraminidase bactérienne, qui est essentielle à la réplication et à la propagation de certaines bactéries . De plus, le this compound présente de faibles activités inhibitrices de l'α-glucosidase, ce qui peut aider à réguler la glycémie .
Applications De Recherche Scientifique
Tangshenoside I has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Tangshenoside I involves its interaction with various molecular targets and pathways. It has been shown to inhibit bacterial neuraminidase activity, which is essential for the replication and spread of certain bacteria . Additionally, this compound exhibits weak α-glucosidase inhibitory activities, which can help regulate blood sugar levels .
Comparaison Avec Des Composés Similaires
Le Tangshenoside I est unique en raison de sa structure moléculaire spécifique et de ses propriétés pharmacologiques. Parmi les composés similaires, on peut citer :
Lobetyoline : Un autre composé isolé de Codonopsis pilosula, connu pour ses propriétés antioxydantes et anti-inflammatoires.
Ussurienoside I : Un composé présent dans Codonopsis ussuriensis, qui présente également une activité inhibitrice de la neuraminidase.
Ces composés présentent certaines similitudes dans leurs activités biologiques, mais diffèrent par leurs structures moléculaires et leurs effets spécifiques.
Propriétés
Numéro CAS |
117278-74-7 |
|---|---|
Formule moléculaire |
C29H42O18 |
Poids moléculaire |
678.6 g/mol |
Nom IUPAC |
(3S)-5-[(E)-3-[3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoxy]-3-methyl-5-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid |
InChI |
InChI=1S/C29H42O18/c1-29(9-18(32)33,47-28-25(40)23(38)21(36)17(12-31)45-28)10-19(34)43-6-4-5-13-7-14(41-2)26(15(8-13)42-3)46-27-24(39)22(37)20(35)16(11-30)44-27/h4-5,7-8,16-17,20-25,27-28,30-31,35-40H,6,9-12H2,1-3H3,(H,32,33)/b5-4+/t16-,17-,20-,21-,22+,23+,24-,25-,27+,28+,29+/m1/s1 |
Clé InChI |
ABKPQICIFGNRAA-FPFGLZQYSA-N |
SMILES |
CC(CC(=O)O)(CC(=O)OCC=CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)CO)O)O)O)OC)OC3C(C(C(C(O3)CO)O)O)O |
SMILES isomérique |
C[C@](CC(=O)O)(CC(=O)OC/C=C/C1=CC(=C(C(=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canonique |
CC(CC(=O)O)(CC(=O)OCC=CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)CO)O)O)O)OC)OC3C(C(C(C(O3)CO)O)O)O |
Synonymes |
tangshenoside I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(2-hydroxyethyl)(isopropyl)amino]-1,1-diphenyl-3-pentyn-1-ol](/img/structure/B220214.png)
![4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220215.png)
![6-[Bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol](/img/structure/B220216.png)


![4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220230.png)


![1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one](/img/structure/B220269.png)

![6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide](/img/structure/B220278.png)

